molecular formula C13H19NO4S B7870650 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7870650
M. Wt: 285.36 g/mol
InChI Key: VOQUYUIZTUACRI-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound with a complex structure that includes a methylsulfonyl group, a tetrahydro-2H-pyran ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction, often using reagents such as methylsulfonyl chloride.

    Attachment of the Aniline Moiety: The final step involves the coupling of the aniline moiety to the intermediate compound, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfonyl)-2-methoxyaniline: Similar structure but lacks the tetrahydro-2H-pyran ring.

    2-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Similar structure but lacks the methylsulfonyl group.

    5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzene: Similar structure but lacks the aniline moiety.

Uniqueness

The presence of both the methylsulfonyl group and the tetrahydro-2H-pyran ring makes it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

5-methylsulfonyl-2-(oxan-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-19(15,16)11-2-3-13(12(14)8-11)18-9-10-4-6-17-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQUYUIZTUACRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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